4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one
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Overview
Description
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one is a complex heterocyclic compound that belongs to the quinoline and benzodiazepine families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with benzodiazepine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .
Scientific Research Applications
4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and benzodiazepine derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydro-2H-1,2,4-benzothiadiazepines
- 7H-Furo3,2-gbenzopyran-7-one .
Uniqueness
What sets 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one apart is its unique combination of structural features from both the quinoline and benzodiazepine families. This dual nature can confer unique properties and activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-methoxy-8,13-dihydroquinolino[4,3-b][1,5]benzodiazepin-7-one |
InChI |
InChI=1S/C17H13N3O2/c1-22-14-8-4-5-10-15-11(9-18-16(10)14)17(21)20-13-7-3-2-6-12(13)19-15/h2-9,19H,1H3,(H,20,21) |
InChI Key |
HFQFWHYQOCXLLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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